Lanicemine - 153322-05-5

Lanicemine

Catalog Number: EVT-272491
CAS Number: 153322-05-5
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lanicemine, chemically known as (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine, is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker. [, , , , , ] This classification stems from its ability to temporarily bind to and block the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. [, , , , , , , ] Lanicemine has garnered significant attention in scientific research, particularly in the fields of neuroscience and pharmacology, for its potential therapeutic applications in various neurological and psychiatric disorders. [, , , , , , , , , ]

Future Directions
  • Optimizing Dosing Regimens: Further research is needed to determine the optimal dosing strategies for Lanicemine to maximize its therapeutic benefits while minimizing potential adverse effects. [, ]
  • Exploring Long-Term Effects: Investigating the long-term effects of Lanicemine administration is crucial for understanding its safety and efficacy over extended periods. [, ]
  • Personalized Medicine Approaches: Exploring genetic and other individual factors that may influence Lanicemine's effectiveness and tolerability could pave the way for personalized treatment approaches. []
  • Combination Therapies: Investigating Lanicemine's potential in combination with other pharmacological or non-pharmacological interventions could lead to more effective treatment strategies. [, , , ]
  • Mechanistic Studies: Further research is needed to fully elucidate the molecular mechanisms underlying Lanicemine's therapeutic effects, including its interactions with specific brain regions and signaling pathways. [, , ]

Ketamine

  • Relevance: Ketamine serves as a crucial point of comparison for lanicemine due to their shared target, the NMDA receptor. While both exhibit antidepressant properties, lanicemine aims to achieve similar efficacy with a reduced risk of dissociative side effects compared to ketamine [, , , , ].

Midazolam

  • Compound Description: Midazolam is a benzodiazepine commonly used as a sedative and anxiolytic. It is also a substrate for the cytochrome P450 3A (CYP3A) enzyme [].
  • Relevance: Midazolam was utilized in a drug-drug interaction study with lanicemine to investigate potential effects on CYP3A enzyme activity. The study demonstrated that lanicemine did not significantly alter the pharmacokinetics of midazolam, indicating a low risk of CYP3A-mediated drug interactions [].

Hyperforin

  • Compound Description: Hyperforin is a phloroglucinol derivative found in St. John's Wort (Hypericum perforatum), known for its antidepressant-like effects in rodent models. Hyperforin modulates intracellular calcium levels by activating transient receptor potential canonical 6 (TRPC6) channels [, ].
  • Relevance: Hyperforin was investigated in combination with lanicemine as a potential therapeutic strategy for depression. Studies suggest that the combined administration of hyperforin and lanicemine may potentiate antidepressant-like effects, possibly through synergistic modulation of calcium-dependent signaling pathways and neurotrophic factor expression [, ].

(2R,6R;2S,6S)-HNK

  • Compound Description: (2R,6R;2S,6S)-hydroxynorketamine (HNK) is a major metabolite of ketamine and contributes to its antidepressant effects [].
  • Relevance: While lanicemine is structurally distinct from HNK, understanding the metabolic fate of ketamine in various preclinical models provides a basis for comparing the pharmacokinetic profiles of different NMDA receptor modulators [].

MK-801

  • Compound Description: MK-801 is a potent and selective non-competitive NMDA receptor antagonist commonly used in research to investigate the role of NMDA receptors in various neurological processes [].
  • Relevance: MK-801 was used in behavioral studies to induce cognitive deficits, against which hyperforin exhibited protective effects. While lanicemine also targets NMDA receptors, this study highlights the potential for diverse pharmacological profiles and therapeutic applications within the class of NMDA receptor modulators [].

MK-2206

  • Compound Description: MK-2206 is an allosteric Akt kinase inhibitor [].
  • Relevance: MK-2206 was used to investigate the involvement of Akt signaling in the antidepressant-like effects of hyperforin. While not directly acting on NMDA receptors, this study emphasizes the complex intracellular signaling cascades involved in antidepressant responses and how targeting different pathways may contribute to therapeutic efficacy [].

Traxoprodil (CP-101,606)

  • Compound Description: Traxoprodil is a selective NMDA receptor antagonist that specifically targets the NR2B subunit [, , , ]. It is also being investigated for its potential as a fast-acting antidepressant [].
  • Relevance: Like lanicemine, traxoprodil offers a more targeted approach to NMDA receptor modulation compared to ketamine. Comparative studies of their network effects and antidepressant efficacies contribute to a better understanding of the specific roles of different NMDA receptor subtypes in depression [, , ].

R-Ketamine

  • Compound Description: R-ketamine is the (R)-enantiomer of ketamine [, ]. It is considered to have a more favorable pharmacological profile than S-ketamine (esketamine) due to its reduced potential for psychotomimetic effects [].
  • Relevance: The comparison between R-ketamine and lanicemine is relevant because both compounds aim to achieve robust antidepressant effects while minimizing the dissociative side effects associated with ketamine [, ].

Esketamine (S-Ketamine)

  • Compound Description: Esketamine is the (S)-enantiomer of ketamine and is currently FDA-approved for treatment-resistant depression [, , ].
  • Relevance: Both esketamine and lanicemine target NMDA receptors, but lanicemine aims to provide a more sustained antidepressant effect with a potentially reduced risk of psychotomimetic side effects compared to esketamine [, ].

Memantine

  • Compound Description: Memantine is a low-affinity, voltage-dependent NMDA receptor antagonist clinically used for the treatment of moderate to severe Alzheimer's disease [, , ].
  • Relevance: Memantine, similar to lanicemine, represents an alternative to ketamine for targeting NMDA receptors in the context of neuropsychiatric disorders. Comparing their pharmacological profiles and clinical outcomes helps to elucidate the potential advantages and limitations of each compound [, , ].

Ro 25-6981

  • Compound Description: Ro 25-6981 is a selective NMDA receptor antagonist with a high affinity for the NR2B subunit [, , , ].
  • Relevance: Ro 25-6981, like lanicemine, is a tool compound used to investigate the therapeutic potential of NMDA receptor modulation. Comparisons between their pharmacological properties contribute to a better understanding of subunit selectivity and its implications for antidepressant efficacy and side effect profiles [, , , ].

AZD7665

  • Compound Description: AZD7665 is another designation for lanicemine [].

BHV-5500

  • Compound Description: BHV-5500 is another designation for lanicemine [, ].

D-Cycloserine

  • Compound Description: D-cycloserine is a partial agonist at the glycine site of the NMDA receptor complex [, ].
  • Relevance: D-cycloserine represents a distinct approach to modulating NMDA receptor activity compared to lanicemine. Investigating diverse pharmacological mechanisms within the NMDA receptor system is crucial for developing more targeted and effective treatments for depression [, ].

Decoglurant

  • Compound Description: Decoglurant is a metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator [].
  • Relevance: While not directly targeting NMDA receptors like lanicemine, decoglurant highlights the importance of exploring other glutamatergic targets in the development of novel antidepressant therapies [].

Riluzole

  • Compound Description: Riluzole is a drug approved for the treatment of amyotrophic lateral sclerosis (ALS). It has multiple mechanisms of action, including inhibition of glutamate release [].
  • Relevance: The inclusion of riluzole in studies investigating novel antidepressants underscores the complex interplay between different neurotransmitter systems in depression and the potential for repurposing existing drugs for new therapeutic indications [].

7-Chlorokynurenic Acid

  • Compound Description: 7-chlorokynurenic acid is an antagonist of the glycine site of the NMDA receptor complex [].
  • Relevance: Similar to D-cycloserine, 7-chlorokynurenic acid highlights the potential for developing subunit-specific NMDA receptor modulators as alternative treatment strategies for depression [].

Phencyclidine (PCP)

  • Compound Description: Phencyclidine (PCP) is a dissociative anesthetic and NMDA receptor antagonist [].
  • Relevance: PCP serves as a reference compound for understanding the dissociative effects associated with non-selective NMDA receptor antagonism. Lanicemine's pharmacological profile aims to minimize such effects while maintaining antidepressant activity [].

Diphenidine (DPH)

  • Compound Description: Diphenidine (DPH) is a diarylethylamine derivative with NMDA receptor antagonist properties and is often sold as a “legal high” [].
  • Relevance: Diphenidine, similar to lanicemine, belongs to the diarylethylamine class of compounds. Understanding the structure-activity relationships and potential risks associated with these compounds is crucial for developing safer and more effective medications [].

2-Methoxy-Diphenidine (2-MXP)

  • Compound Description: 2-Methoxy-diphenidine (2-MXP) is another diarylethylamine derivative with NMDA receptor antagonist properties, often abused as a “legal high” [].
  • Relevance: 2-MXP further exemplifies the structural diversity within the diarylethylamine class and emphasizes the importance of studying these emerging compounds to assess their potential for abuse and adverse effects compared to clinically relevant compounds like lanicemine [].
Overview

Lanicemine, also known as AZD6765, is a novel pharmaceutical compound primarily classified as an N-Methyl-D-Aspartate receptor antagonist. It has been investigated for its potential therapeutic applications in treating major depressive disorder and other mood disorders. The compound acts by modulating glutamatergic neurotransmission, which is believed to play a significant role in mood regulation and the pathophysiology of depression.

Source

Lanicemine was developed by AstraZeneca and has undergone various clinical trials to assess its efficacy and safety in treating depression. It is derived from the chemical structure of ketamine, which is known for its rapid antidepressant effects but also associated with significant side effects.

Classification

Lanicemine is classified under the category of NMDA receptor antagonists, specifically targeting the NMDA receptor channels. Its mechanism of action involves blocking the ion flow through these receptors, which is crucial for excitatory neurotransmission in the brain.

Synthesis Analysis

Methods

The synthesis of lanicemine involves several chemical reactions that modify the ketamine structure to enhance its pharmacological properties while minimizing side effects. The precise synthetic pathway has been described in patent literature, detailing various intermediates and reaction conditions.

Technical Details

The synthesis typically includes:

  • Formation of key intermediates: Starting materials are reacted under controlled conditions to form intermediates that are further processed.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate lanicemine in its active form.
  • Characterization: The final product is characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure

Lanicemine's molecular formula is C13_{13}H15_{15}N3_{3}O, with a specific arrangement that allows it to interact effectively with NMDA receptors. Its structural features include:

  • A piperidine ring
  • An amine group
  • A carbonyl moiety

Data

The compound's molecular weight is approximately 231.27 g/mol, and it exhibits specific stereochemistry that influences its pharmacological activity.

Chemical Reactions Analysis

Reactions

Lanicemine undergoes various chemical reactions during its synthesis and metabolism:

  • Acylation reactions: These are used to modify the amine groups within the compound.
  • Hydrolysis: This reaction may occur during metabolic processing in the body, affecting the compound's bioavailability and pharmacokinetics.

Technical Details

The reactivity of lanicemine can be influenced by factors such as pH, temperature, and presence of solvents, which are critical during both synthesis and formulation.

Mechanism of Action

Process

Lanicemine functions primarily as an antagonist at NMDA receptors. By blocking these receptors, it reduces excitatory neurotransmission associated with glutamate signaling. This action leads to downstream effects that enhance synaptic plasticity and promote neurotrophic signaling pathways.

Data

Research indicates that lanicemine can lead to increased levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and growth. This modulation of BDNF levels is believed to contribute to its antidepressant effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lanicemine typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can affect formulation strategies for drug delivery.

Chemical Properties

  • Stability: Lanicemine exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point ranges around 120-130 °C, indicating reasonable thermal stability.
Applications

Lanicemine has been primarily investigated for its use in treating major depressive disorder, particularly in patients who have not responded adequately to traditional antidepressants. Clinical studies have shown promise in its ability to provide rapid relief from depressive symptoms without the dissociative side effects often associated with ketamine.

Additionally, ongoing research explores its potential applications in other psychiatric disorders, including anxiety disorders and post-traumatic stress disorder. The unique mechanism of action offers a new avenue for therapeutic intervention in complex mood disorders where conventional treatments may fail.

Properties

CAS Number

153322-05-5

Product Name

Lanicemine

IUPAC Name

(1S)-1-phenyl-2-pyridin-2-ylethanamine

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1

InChI Key

FWUQWDCOOWEXRY-ZDUSSCGKSA-N

SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N

Solubility

Soluble in DMSO

Synonyms

Lanicemine(free base); Lanicemine(2HCl) ARL-15896; ARL-15896AR; ARR-15896; ARR-15896AR; FPL-15896; FPL-15896AR ARL15896; ARL15896AR; ARR15896; ARR15896AR; FPL15896; FPL15896AR ARL 15896; ARL 15896AR; ARR 15896; ARR 15896AR; FPL 15896; FPL 15896AR

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.